Comparative PIM Isoform Potency: SGI-1776 Exhibits a Unique Selectivity Window vs. Later-Generation Pan-PIM Inhibitors
SGI-1776 demonstrates a distinct inhibitory profile across the three PIM kinase isoforms when compared to the later-generation clinical pan-PIM inhibitor AZD1208. While AZD1208 exhibits sub-nanomolar to low nanomolar potency across all three isoforms (IC50: PIM1=0.4 nM, PIM2=5 nM, PIM3=1.9 nM), SGI-1776 displays a wider selectivity window, particularly against PIM2 . Specifically, SGI-1776's IC50 for PIM1 is 7 nM, which increases to 363 nM for PIM2 and 69 nM for PIM3, representing a >50-fold and ~10-fold selectivity for PIM1 over PIM2 and PIM3, respectively . In contrast, AZD1208's selectivity for PIM1 over PIM2 is approximately 12.5-fold . This difference in the PIM2/PIM1 potency ratio (52x for SGI-1776 vs. 12.5x for AZD1208) is a quantifiable differentiation for studies where relative PIM2 sparing or selective PIM1 engagement is hypothesized to be critical.
| Evidence Dimension | PIM2/PIM1 Selectivity Ratio |
|---|---|
| Target Compound Data | SGI-1776 IC50: PIM1=7 nM, PIM2=363 nM; Ratio = 52x |
| Comparator Or Baseline | AZD1208 IC50: PIM1=0.4 nM, PIM2=5 nM; Ratio = 12.5x |
| Quantified Difference | SGI-1776 exhibits a 4.2-fold higher selectivity window for PIM1 over PIM2 compared to AZD1208. |
| Conditions | Cell-free kinase inhibition assays (biochemical). |
Why This Matters
For researchers investigating differential PIM isoform contributions to disease pathology or seeking to mitigate potential PIM2-mediated toxicities, this difference in selectivity profile provides a rational, data-driven basis for selecting SGI-1776 over AZD1208.
